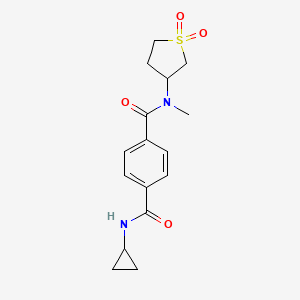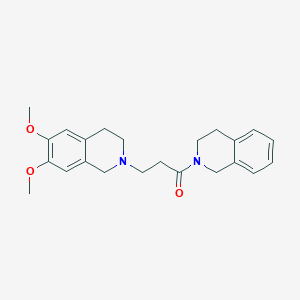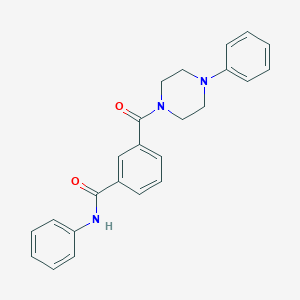
1-N-cyclopropyl-4-N-(1,1-dioxothiolan-3-yl)-4-N-methylbenzene-1,4-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-N-cyclopropyl-4-N-(1,1-dioxothiolan-3-yl)-4-N-methylbenzene-1,4-dicarboxamide (CTD) is a chemical compound that has gained significant attention in the field of pharmaceutical research. CTD has been studied for its potential therapeutic applications, particularly in the area of cancer treatment. In
Scientific Research Applications
1-N-cyclopropyl-4-N-(1,1-dioxothiolan-3-yl)-4-N-methylbenzene-1,4-dicarboxamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been studied for its potential use in combination with other chemotherapeutic agents to enhance their efficacy. In addition, this compound has been investigated for its potential use in the treatment of other diseases, such as malaria, tuberculosis, and HIV.
Mechanism of Action
The mechanism of action of 1-N-cyclopropyl-4-N-(1,1-dioxothiolan-3-yl)-4-N-methylbenzene-1,4-dicarboxamide is not fully understood, but it is thought to involve the inhibition of certain enzymes that are involved in cell division and proliferation. This compound has been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis. This inhibition leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit angiogenesis, the formation of new blood vessels that are necessary for tumor growth. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-N-cyclopropyl-4-N-(1,1-dioxothiolan-3-yl)-4-N-methylbenzene-1,4-dicarboxamide is its high potency and selectivity for cancer cells. This makes it a promising candidate for cancer treatment, as it may be able to target cancer cells while sparing healthy cells. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has been shown to be toxic to some normal cells, which may limit its clinical use.
Future Directions
There are several future directions for further research on 1-N-cyclopropyl-4-N-(1,1-dioxothiolan-3-yl)-4-N-methylbenzene-1,4-dicarboxamide. One area of interest is the development of new formulations or delivery methods to improve its solubility and bioavailability. Additionally, there is a need for further studies to investigate the safety and efficacy of this compound in preclinical and clinical trials. Another area of interest is the investigation of the mechanism of action of this compound, which may lead to the development of new therapies for cancer and other diseases. Finally, there is a need for further studies to explore the potential use of this compound in combination with other chemotherapeutic agents to enhance their efficacy.
Synthesis Methods
The synthesis of 1-N-cyclopropyl-4-N-(1,1-dioxothiolan-3-yl)-4-N-methylbenzene-1,4-dicarboxamide involves the reaction of 4-aminobenzoic acid with cyclopropylamine, followed by the addition of 1,1-dioxothiolane-3-carbonyl chloride and methylamine. The resulting compound is then subjected to a series of purification steps to obtain pure this compound. This synthesis method has been developed and optimized to produce this compound in high yields with good purity.
properties
IUPAC Name |
1-N-cyclopropyl-4-N-(1,1-dioxothiolan-3-yl)-4-N-methylbenzene-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-18(14-8-9-23(21,22)10-14)16(20)12-4-2-11(3-5-12)15(19)17-13-6-7-13/h2-5,13-14H,6-10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLQRLUSRHZLEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B6636497.png)


![Methyl 2-[[2-oxo-2-(4-phenoxyanilino)ethyl]amino]benzoate](/img/structure/B6636531.png)

![Methyl 2-[[2-(4-phenoxyanilino)acetyl]amino]benzoate](/img/structure/B6636538.png)



![1-N-[2-(4-fluorophenyl)ethyl]-4-N-prop-2-enylbenzene-1,4-dicarboxamide](/img/structure/B6636562.png)

![N-[5-(3-Chloro-4-methyl-benzyl)-thiazol-2-yl]-2-morpholin-4-yl-acetamide](/img/structure/B6636574.png)
![N-(1,1-dioxothiolan-3-yl)-1-(pyrrolidine-1-carbonyl)imidazo[1,5-a]pyridine-3-carboxamide](/img/structure/B6636579.png)